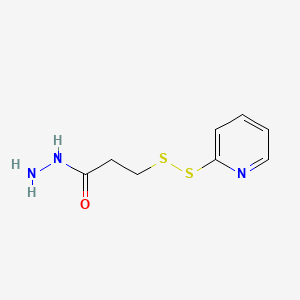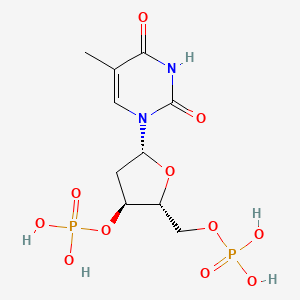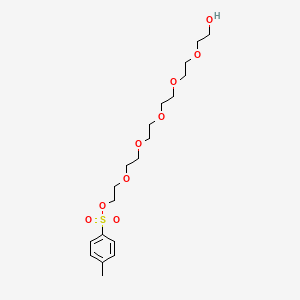
Hydroxy-PEG7-OTs
Vue d'ensemble
Description
Synthesis Analysis
PEG7-Tos is ideal for use in bioconjugation, drug delivery, and prodrug synthesis, with its functional groups opening up a world of possibilities for innovative research . At one end of the PEG7-Tos molecule is a hydroxyl (OH) group, which is highly reactive and can participate in various chemical reactions .Molecular Structure Analysis
The molecular structure of Hydroxy-PEG7-OTs consists of a polyethylene glycol (PEG) backbone with a tosyl group attached. The InChI representation of its structure isInChI=1S/C19H32O9S/c1-18-2-4-19 (5-3-18)29 (21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3 . Physical And Chemical Properties Analysis
Hydroxy-PEG7-OTs has a molecular weight of 436.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 19 . The exact mass is 436.17670377 g/mol and the monoisotopic mass is also 436.17670377 g/mol . The topological polar surface area is 118 Ų .Applications De Recherche Scientifique
Synthesis of PROTACs
Tos-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Medical Research
Tos-PEG6-OH can be applied in medical research . Its properties make it suitable for various research applications, including the study of ligands and the synthesis of graft polymer compounds .
Drug Release
The compound can be used in drug-release studies . Its properties can be leveraged to design and develop new drug delivery systems.
Nanotechnology
Tos-PEG6-OH finds its application in the field of nanotechnology . It can be used in the development of nanoscale devices and systems.
New Materials Research
This compound is used in new materials research . It can be used in the synthesis of new materials and in the modification of existing ones.
Cell Culture
Tos-PEG6-OH can be used in cell culture studies . It can be used to study cell behavior and responses in a controlled environment.
Polyethylene Glycol-Modified Functional Coatings
Tos-PEG6-OH can be used in the development of polyethylene glycol-modified functional coatings . These coatings can be used in various applications, including biomedical devices and drug delivery systems.
Hydrogel Synthesis
Hydroxy-PEG7-OTs can be used in the synthesis of hydrogels . Hydrogels have a wide range of applications, including tissue engineering, biomedical, and sensing applications .
Orientations Futures
PEG-based hydrogels, which would include Hydroxy-PEG7-OTs, show great promise as drug delivery platforms . They have low cytotoxicity, biocompatibility, and remarkable drug-encapsulating capability, combined with excellent circulation stability and tunability of mechanical properties . Future research will likely focus on addressing the limitations of PEG-based hydrogels in cancer therapy for their clinical translation .
Mécanisme D'action
Target of Action
Hydroxy-PEG7-OTs, also known as Tos-PEG6-OH, is a PEG-based linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .
Mode of Action
The mode of action of Tos-PEG6-OH involves the formation of PROTAC molecules. These molecules contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Tos-PEG6-OH are those involved in the ubiquitin-proteasome system. This system is a crucial pathway for protein degradation in cells. By using this system, PROTACs can selectively degrade target proteins, thereby modulating their levels within the cell .
Pharmacokinetics
It is known that peg-based compounds generally have good solubility and stability, which can enhance the bioavailability of the drugs they are linked to . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tos-PEG6-OH would largely depend on the specific PROTAC it is used to form.
Result of Action
The result of the action of Tos-PEG6-OH is the selective degradation of target proteins. By reducing the levels of these proteins, PROTACs can modulate cellular processes and potentially treat diseases associated with the overexpression or abnormal activity of these proteins .
Action Environment
The action of Tos-PEG6-OH is influenced by the intracellular environment. Factors such as the presence and activity of E3 ubiquitin ligases, the stability of the PROTAC, and the abundance of the target protein can all influence the efficacy of the PROTAC . Additionally, the stability of Tos-PEG6-OH and the PROTACs it forms can be influenced by factors such as pH and temperature.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O9S/c1-18-2-4-19(5-3-18)29(21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUDQALOCQRYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156116 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG7-OTs | |
CAS RN |
42749-28-0 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42749-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

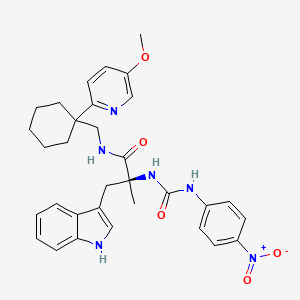

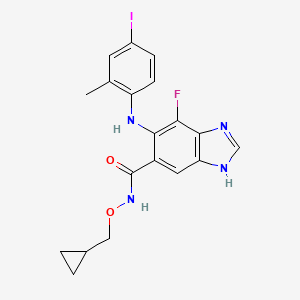
![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)
![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)

![Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B1679143.png)
